
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an azetidin-3-yloxy group, a bromine atom, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with a suitable leaving group on the pyrazole ring.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The azetidin-3-yloxy group may enhance the compound’s binding affinity or selectivity for its target, while the bromine atom and other substituents can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the azetidin-3-yloxy group can enhance its interaction with biological targets.
Properties
Molecular Formula |
C10H16BrN3O |
|---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-4-bromo-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C10H16BrN3O/c1-3-14-9(10(11)7(2)13-14)6-15-8-4-12-5-8/h8,12H,3-6H2,1-2H3 |
InChI Key |
PRJNWZHMDXQDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




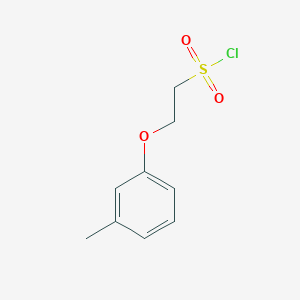
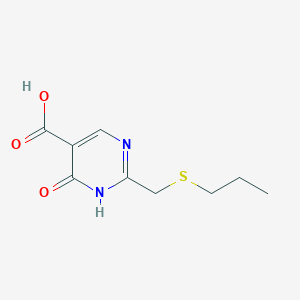
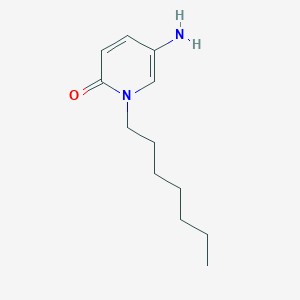
![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
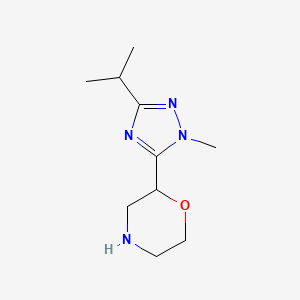
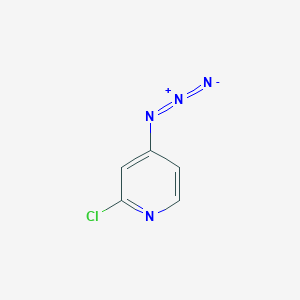


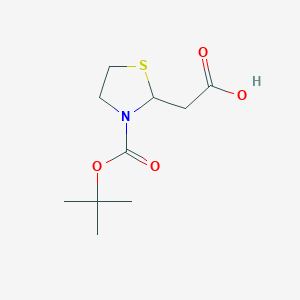
![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)


